N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

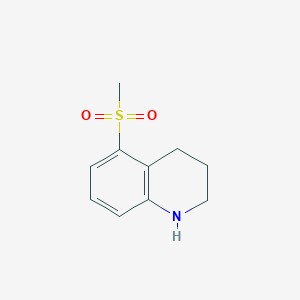

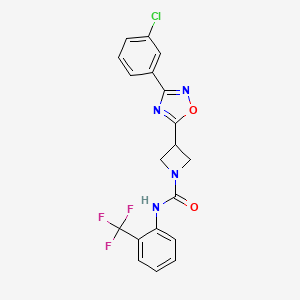

“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” is a compound with the CAS Number: 349454-54-2 . It has a molecular weight of 252.32 and is a solid in physical form . The IUPAC name for this compound is N-phenyl-3,4-dihydro-1 (2H)-quinolinecarboxamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H16N2O/c19-16 (17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15 (13)18/h1-5,7,9-11H,6,8,12H2, (H,17,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 87 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that derivatives of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide exhibit significant antitumor activities. These compounds act as minimal DNA-intercalating agents, where their ability to bind by intercalation into the DNA structure correlates with their antitumor efficacy. Specifically, compounds with a phenyl ring positioned to allow coplanar alignment with the quinoline are more effective in intercalating into DNA and demonstrate broad-spectrum antitumor activity in various models, including leukemia and solid tumors (Atwell, Denny, & Baguley, 1988-1989), (Atwell, Denny, & Baguley, 1989).

Synthesis of Novel Compounds

The synthesis of novel derivatives of this compound has been explored for their potential antibacterial, antitubercular, and antimalarial activities. One study described the synthesis of two new series of compounds demonstrating significant activity against pathogenic bacterial strains, Mycobacterium tuberculosis, and Plasmodium falciparum, with some compounds showing excellent antibacterial and good antimalarial activity (Umamatheswari & Sankar, 2017).

Medical Imaging Studies

This compound derivatives have also been investigated for their potential in medical imaging, specifically in positron emission tomography (PET) studies. These compounds, labeled with carbon-11, have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting their utility in PBR imaging with PET (Matarrese et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” are not mentioned in the sources I found, related compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel analogs with potent biological activity . Therefore, it’s reasonable to expect that research involving “this compound” could follow a similar path.

Mecanismo De Acción

Target of Action

Tetrahydroquinoline derivatives have been known to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that tetrahydroquinoline derivatives have been reported to inhibit certain enzymes, leading to changes in cellular processes .

Pharmacokinetics

The study of similar compounds suggests that they may have good bioavailability and distribution profiles .

Result of Action

Tetrahydroquinoline derivatives have been associated with a range of biological activities, suggesting they may have diverse cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYDFGCDLFMFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)

![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)